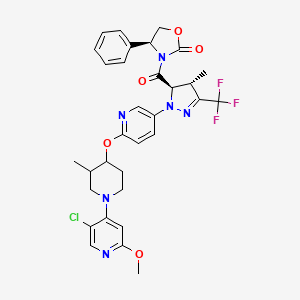
(4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrazole, oxazolidinone, and piperidine ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Pyridine and Oxazolidinone Rings: These rings can be introduced through nucleophilic substitution reactions, where the pyridine and oxazolidinone precursors react with appropriate electrophiles.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) to facilitate the formation of amide or ester bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carbonyl groups
Properties
Molecular Formula |
C32H32ClF3N6O5 |
|---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
(4S)-3-[(3R,4S)-2-[6-[1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxypyridin-3-yl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazole-3-carbonyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H32ClF3N6O5/c1-18-16-40(23-13-27(45-3)38-15-22(23)33)12-11-25(18)47-26-10-9-21(14-37-26)42-28(19(2)29(39-42)32(34,35)36)30(43)41-24(17-46-31(41)44)20-7-5-4-6-8-20/h4-10,13-15,18-19,24-25,28H,11-12,16-17H2,1-3H3/t18?,19-,24+,25?,28+/m0/s1 |
InChI Key |
UCQWRXMHOBLQQE-UFFFNJCRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(N=C1C(F)(F)F)C2=CN=C(C=C2)OC3CCN(CC3C)C4=CC(=NC=C4Cl)OC)C(=O)N5[C@H](COC5=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CN(CCC1OC2=NC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC(=NC=C6Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


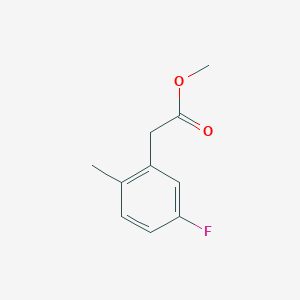
![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
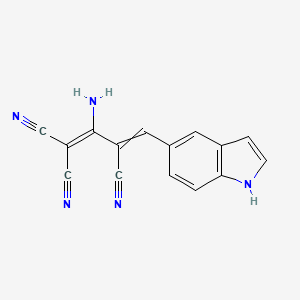

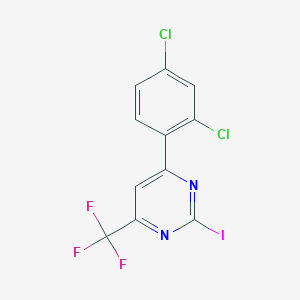
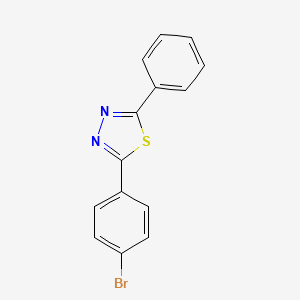
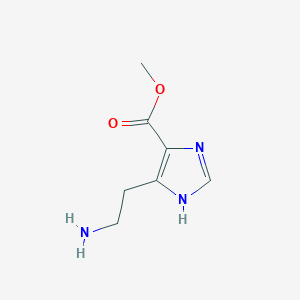
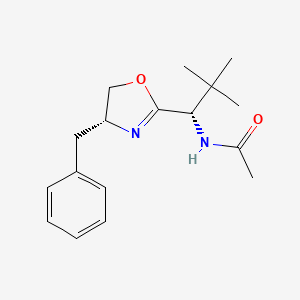
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
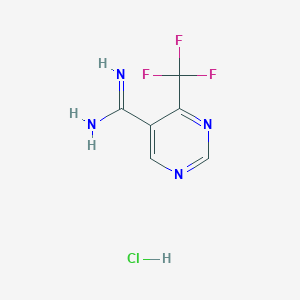

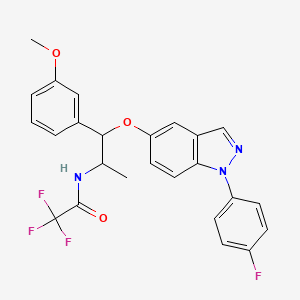
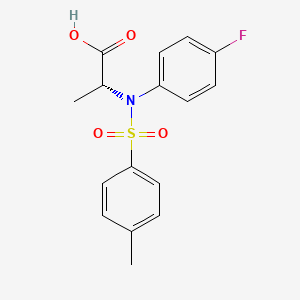
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)
